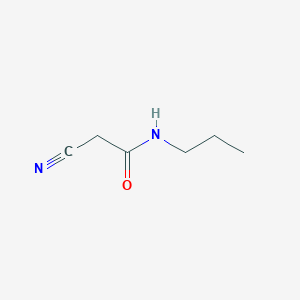
Amino(5-bromo-2-methoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino(5-bromo-2-methoxyphenyl)acetic acid is a compound that has been studied for its potential applications in medicinal chemistry. It is structurally related to other compounds that have been synthesized and characterized for their properties and potential uses in various fields, including pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds, such as 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) Propionic Acid, has been achieved through a series of reactions starting with bromination, followed by acylation, Bucherer Berg's reaction, and hydrolysis. The synthesis process has been optimized to achieve high yields, with an overall yield of 68% reported for the related compound .
Molecular Structure Analysis
The molecular structure and vibrational properties of a similar dipeptide compound have been studied using Density Functional Theory (DFT) and vibrational spectroscopy. The DFT calculations, combined with Pulay's Scaled Quantum Mechanics Force Field (SQMFF) methodology, have provided a detailed understanding of the normal modes of vibration for both the neutral and zwitterionic forms of the compound. The study also included a Natural Bond Orbital (NBO) analysis and Bader's Atoms in Molecules theory (AIM) to analyze the electronic delocalization and topological properties of electronic charge density .
Chemical Reactions Analysis
While the specific chemical reactions of Amino(5-bromo-2-methoxyphenyl)acetic acid are not detailed in the provided papers, related compounds have been synthesized through reactions that include bromination, acylation, and hydrolysis. These reactions are crucial for the formation of the desired compound and its intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, the dipeptide compound's vibrational spectra were characterized by intense bands in the infrared and Raman spectra, which are indicative of its structural features. The vibrational calculations also allowed for the determination of scaled force constants, which are important for understanding the compound's physical properties . Additionally, the analysis of amino acids and carboxylic acids by gas chromatography after derivatization procedures provides insights into the analytical methods that can be used for the separation and characterization of such compounds .
Wissenschaftliche Forschungsanwendungen
Metabolism and Metabolic Pathways
Amino(5-bromo-2-methoxyphenyl)acetic acid is an important metabolite in the study of various compounds' metabolism. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was explored, and 4-bromo-2,5-dimethoxyphenylacetic acid was identified as a metabolite, which shows the substance’s involvement in metabolic pathways in organisms (Kanamori et al., 2002).
Synthesis and Chemical Reactions
Amino(5-bromo-2-methoxyphenyl)acetic acid is also used as an intermediate in chemical synthesis. For example, it has been synthesized by bromination of 2-methoxynaphthalene, followed by acylation and other reactions, showing its versatility as a building block in organic chemistry (Ai, 2002).
Antioxidant Properties
Research into naturally occurring bromophenols, similar in structure to amino(5-bromo-2-methoxyphenyl)acetic acid, has indicated potential antioxidant activities. These compounds, derived from marine algae, demonstrated strong free radical scavenging activity, highlighting the potential of bromophenol derivatives in antioxidant applications (Li et al., 2011).
Application in Antimycobacterial Agents
Phenoxyacetic acid derivatives, structurally related to amino(5-bromo-2-methoxyphenyl)acetic acid, have shown promise in the development of antimycobacterial agents. This underscores the potential of such compounds in therapeutic applications against bacterial infections (Ali & Shaharyar, 2007).
Novel Peptidomimetic Scaffolds
Amino acid derivatives, including structures akin to amino(5-bromo-2-methoxyphenyl)acetic acid, have been explored for creating novel peptidomimetic scaffolds. This research opens avenues for the development of new therapeutic agents mimicking peptide structures (Todd et al., 2002).
Anticancer Applications
Derivatives of amino acids, similar to amino(5-bromo-2-methoxyphenyl)acetic acid, have been synthesized and evaluated for their anticancer properties. This indicates the role of such compounds in developing potential cancer treatments (Bekircan et al., 2008).
Eigenschaften
IUPAC Name |
2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRUCIXWROVKQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404194 |
Source


|
| Record name | amino(5-bromo-2-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino(5-bromo-2-methoxyphenyl)acetic acid | |
CAS RN |
500696-01-5 |
Source


|
| Record name | α-Amino-5-bromo-2-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500696-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | amino(5-bromo-2-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)










![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)

